Cas no 946241-48-1 (N-(4-chlorophenyl)methyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide)

N-(4-chlorophenyl)methyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide structure
946241-48-1 structure
商品名:N-(4-chlorophenyl)methyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide
CAS番号:946241-48-1
MF:C20H17ClN2O2S2
メガワット:416.944181203842
CID:6101235
PubChem ID:25284436

N-(4-chlorophenyl)methyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide 化学的及び物理的性質

名前と識別子

    • N-(4-chlorophenyl)methyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide
    • N-[(4-chlorophenyl)methyl]-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
    • AKOS024495733
    • 946241-48-1
    • F5084-0163
    • N-[(4-chlorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
    • N-(4-chlorobenzyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
    • インチ: 1S/C20H17ClN2O2S2/c21-16-8-6-14(7-9-16)11-22-19(25)10-17-12-26-20(23-17)27-13-18(24)15-4-2-1-3-5-15/h1-9,12H,10-11,13H2,(H,22,25)
    • InChIKey: DJUSDGNRECSNGB-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1=CC=C(Cl)C=C1)(=O)CC1=CSC(SCC(C2=CC=CC=C2)=O)=N1

計算された属性

  • せいみつぶんしりょう: 416.0419978g/mol
  • どういたいしつりょう: 416.0419978g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 8
  • 複雑さ: 494
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 113Ų

N-(4-chlorophenyl)methyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5084-0163-1mg
N-[(4-chlorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
946241-48-1
1mg
$54.0 2023-09-10
Life Chemicals
F5084-0163-15mg
N-[(4-chlorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
946241-48-1
15mg
$89.0 2023-09-10
Life Chemicals
F5084-0163-20mg
N-[(4-chlorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
946241-48-1
20mg
$99.0 2023-09-10
Life Chemicals
F5084-0163-75mg
N-[(4-chlorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
946241-48-1
75mg
$208.0 2023-09-10
Life Chemicals
F5084-0163-4mg
N-[(4-chlorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
946241-48-1
4mg
$66.0 2023-09-10
Life Chemicals
F5084-0163-25mg
N-[(4-chlorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
946241-48-1
25mg
$109.0 2023-09-10
Life Chemicals
F5084-0163-30mg
N-[(4-chlorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
946241-48-1
30mg
$119.0 2023-09-10
Life Chemicals
F5084-0163-40mg
N-[(4-chlorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
946241-48-1
40mg
$140.0 2023-09-10
Life Chemicals
F5084-0163-50mg
N-[(4-chlorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
946241-48-1
50mg
$160.0 2023-09-10
Life Chemicals
F5084-0163-10mg
N-[(4-chlorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
946241-48-1
10mg
$79.0 2023-09-10

N-(4-chlorophenyl)methyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide 関連文献

N-(4-chlorophenyl)methyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamideに関する追加情報

Introduction to N-(4-chlorophenyl)methyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide and Its Applications

N-(4-chlorophenyl)methyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide, with the CAS number 946241-48-1, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural complexity of this molecule, featuring a thiazole core and various functional groups, contributes to its unique chemical properties and potential therapeutic applications.

The thiazole ring is a heterocyclic structure that is widely found in numerous bioactive natural products and pharmaceuticals. Its presence in N-(4-chlorophenyl)methyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide suggests that the compound may interact with biological targets in a manner similar to other thiazole-containing drugs. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and antiviral properties, which have been extensively studied in academic and industrial research settings.

The 4-chlorophenyl moiety in the molecule introduces a chloro substituent at the para position of the phenyl ring. This substitution pattern is common in pharmaceutical compounds due to its ability to enhance binding affinity and metabolic stability. The chloro group can participate in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions, which are crucial for drug-receptor binding.

The sulfanyl group at the 2-position of the thiazole ring further contributes to the molecular complexity of N-(4-chlorophenyl)methyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide. Sulfanyl-containing compounds have been reported to exhibit a wide range of biological activities, including antioxidant, anti-cancer, and anti-diabetic effects. The presence of this functional group may enhance the compound's bioavailability and target specificity.

In recent years, there has been growing interest in developing novel therapeutic agents that target specific biological pathways associated with various diseases. N-(4-chlorophenyl)methyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide has been investigated for its potential role in modulating these pathways. Preliminary studies have suggested that this compound may interfere with key enzymatic processes involved in inflammation and cell proliferation, making it a promising candidate for further development.

The synthesis of N-(4-chlorophenyl)methyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-y}acetamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to optimize the production process and improve the overall efficiency of obtaining this compound. These advancements in synthetic chemistry have been instrumental in facilitating further exploration of its biological activities.

One of the most exciting aspects of N-(4-chlorophenyl)methyl{bigskip} 18;bigskip} 19;bigskip} 20;bigskip} 21;bigskip} 22;{bigskip} 23;{bigskip} 24;{bigskip} 25;{bigskip} 26;{bigskip} 27;{bigskip} 28;{bigskip} 29;{bigskip}

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